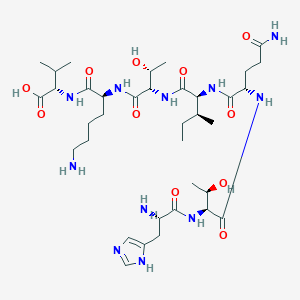H-His-Thr-Gln-Ile-Thr-Lys-Val-OH
CAS No.: 296248-30-1
Cat. No.: VC19085304
Molecular Formula: C36H63N11O11
Molecular Weight: 826.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 296248-30-1 |
|---|---|
| Molecular Formula | C36H63N11O11 |
| Molecular Weight | 826.0 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C36H63N11O11/c1-7-18(4)27(33(54)47-29(20(6)49)35(56)42-23(10-8-9-13-37)31(52)44-26(17(2)3)36(57)58)45-32(53)24(11-12-25(39)50)43-34(55)28(19(5)48)46-30(51)22(38)14-21-15-40-16-41-21/h15-20,22-24,26-29,48-49H,7-14,37-38H2,1-6H3,(H2,39,50)(H,40,41)(H,42,56)(H,43,55)(H,44,52)(H,45,53)(H,46,51)(H,47,54)(H,57,58)/t18-,19+,20+,22-,23-,24-,26-,27-,28-,29-/m0/s1 |
| Standard InChI Key | YLANSBCLGSBCLZ-ZIGCIBDXSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CN=CN1)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CN=CN1)N |
Introduction
Chemical Structure and Physicochemical Properties
The primary structure of H-His-Thr-Gln-Ile-Thr-Lys-Val-OH is defined by its linear sequence of amino acids, connected via peptide bonds. The presence of polar residues (histidine, threonine, glutamine, lysine) and hydrophobic side chains (isoleucine, valine) confers amphipathic properties, which may influence its solubility and interaction with biological membranes.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₆₃N₁₁O₁₁ |
| Molecular Weight | 826.0 g/mol |
| Isoelectric Point (pI) | ~8.2 (estimated) |
| Solubility | Moderate in aqueous buffers |
The isoelectric point estimation derives from the ionization states of its constituent amino acids. Histidine (pKa ~6.0) and lysine (pKa ~10.5) contribute to the basic nature of the peptide, while glutamine and threonine introduce polar interactions. Hydrophobic residues like isoleucine and valine may reduce solubility in purely aqueous environments, necessitating the use of co-solvents such as dimethyl sulfoxide (DMSO) or acetonitrile for experimental handling.
Synthesis and Purification Strategies
Solid-Phase Peptide Synthesis (SPPS)
H-His-Thr-Gln-Ile-Thr-Lys-Val-OH is typically synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, a method favored for its compatibility with acid-labile side-chain protecting groups . Key steps include:
-
Resin Loading: A Wang resin pre-loaded with the C-terminal valine is used to initiate chain elongation.
-
Deprotection and Coupling: Sequential removal of the Fmoc group using piperidine, followed by activation of incoming amino acids with coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole).
-
Side-Chain Deprotection and Cleavage: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) and water to prevent side reactions.
Challenges in Synthesis
-
Aggregation: The hydrophobic residues (Ile, Val) may promote β-sheet formation during synthesis, leading to incomplete couplings. Strategies to mitigate this include elevated temperature synthesis or the use of pseudoproline dipeptides .
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradients of acetonitrile/water (0.1% TFA) is employed to achieve >95% purity.
Mechanistic Hypotheses and Comparative Analysis
Receptor Interaction Models
While no direct studies link this peptide to specific receptors, its sequence shares motifs with known bioactive peptides. For example:
-
The His-Thr sequence resembles N-terminal regions of certain chemokines, which bind G-protein-coupled receptors (GPCRs) .
-
The Lys-Val motif is common in antimicrobial peptides, suggesting possible membrane-disruptive activity .
Stability Considerations
In physiological conditions, peptides are susceptible to proteolytic degradation. The presence of two threonine residues may render H-His-Thr-Gln-Ile-Thr-Lys-Val-OH vulnerable to serine proteases, necessitating modifications like D-amino acid substitution or PEGylation for in vivo applications .
Future Directions and Research Gaps
-
Structural Elucidation: Nuclear magnetic resonance (NMR) or X-ray crystallography could reveal secondary structures (e.g., α-helices, β-turns) critical for function.
-
In Silico Modeling: Molecular dynamics simulations may predict binding affinities for proteins or nucleic acids.
-
Biological Assays: Screening for antimicrobial, anticancer, or immunomodulatory activity would validate theoretical hypotheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume